5-Methyl-1-tetralone

CAS No.: 6939-35-1

Cat. No.: VC3713801

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6939-35-1 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 5-methyl-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 |

| Standard InChI Key | ZYBCYRGGMARDQI-UHFFFAOYSA-N |

| SMILES | CC1=C2CCCC(=O)C2=CC=C1 |

| Canonical SMILES | CC1=C2CCCC(=O)C2=CC=C1 |

Introduction

Physical and Chemical Properties

Structural and Molecular Information

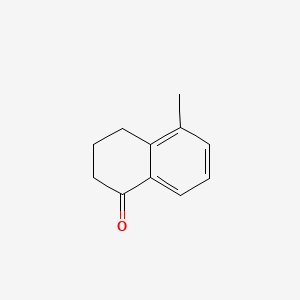

5-Methyl-1-tetralone possesses a bicyclic structure comprising a benzene ring fused with a six-membered cyclic ketone. The methyl group is positioned at carbon-5 of the aromatic ring, which influences its reactivity and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.212 g/mol |

| CAS Registry Number | 6939-35-1 |

| IUPAC Name | 5-methyl-3,4-dihydronaphthalen-1(2H)-one |

| Common Synonyms | 5-Methyl-1-tetralone; 5-Methyl-3,4-dihydro-1(2H)-naphthalenone |

Physical Properties

The compound exists as a solid at room temperature with characteristic physical properties that have been documented in chemical databases and research literature.

| Physical Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Melting Point | 87-91°C (literature value) |

| Boiling Point | 289.9±25.0°C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Flash Point | 122.7±18.1°C |

| Exact Mass | 160.088821 |

| LogP | 3.07 (predicted) |

| Polar Surface Area (PSA) | 17.07000 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Index of Refraction | 1.557 |

These physical properties make 5-Methyl-1-tetralone relatively stable under normal laboratory conditions and amenable to various chemical transformations .

Chemical Properties

The chemical reactivity of 5-Methyl-1-tetralone is primarily determined by its ketone functionality and aromatic ring. Key chemical properties include:

-

Carbonyl reactivity, allowing nucleophilic addition reactions

-

Enolization capability, facilitating α-substitution reactions

-

Aromatic substitution reactions on the benzene ring

-

Potential for photochemical transformations

The compound undergoes typical ketone reactions including reduction to alcohols, reductive amination, and condensation reactions. The methyl group at the 5-position can affect the electronic distribution in the molecule, influencing reaction outcomes at both the ketone and aromatic portions of the molecule.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide direct synthesis methods specifically for 5-Methyl-1-tetralone, related compounds and their synthesis routes offer valuable insights into potential approaches.

Related Synthesis Examples

In another example, saponification of tetralone esters has been employed to produce tetralone acids, which represent important intermediates in synthetic pathways. For instance, the saponification of crude tetralone ester afforded a tetralone acid in 91% yield . Such methods could be relevant to the synthesis of 5-Methyl-1-tetralone or its derivatives.

Catalytic Approaches

Catalytic methods may also be applicable for the synthesis of 5-Methyl-1-tetralone. Dehydrogenation reactions, such as the catalytic dehydrogenation of esters to phenolic esters followed by saponification, have been successfully employed in the synthesis of related compounds . These approaches could potentially be adapted for the preparation of 5-Methyl-1-tetralone.

Applications in Chemical Research

Precursor in Organic Synthesis

5-Methyl-1-tetralone serves as an important building block in the synthesis of more complex molecules, including natural products and pharmaceutical compounds. Its reactivity profile allows for selective modifications at various positions, making it a versatile starting material for diverse synthetic targets.

Photochemical Studies

Related methyl-substituted tetralones have been subjects of photochemical studies. For example, research has been conducted on the kinetics of photoenolization of 5,8-dimethyl-1-tetralone, investigating hydrogen-transfer tunnel effects in the excited triplet state . These studies provide insights into the photochemical behavior of methyl-substituted tetralones, which could be relevant to understanding the photochemistry of 5-Methyl-1-tetralone as well.

Industrial Applications

The compound is classified under HS Code 2914399090 as "other aromatic ketones without other oxygen function," suggesting its potential use in industrial applications related to fine chemicals and intermediates . Its relatively stable nature and functional group compatibility make it suitable for various industrial processes.

Structure-Related Compounds

Structural Analogs

Several structural analogs of 5-Methyl-1-tetralone have been documented in the chemical literature and are commercially available:

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| 6-Methoxy-5-methyl-1-tetralone | 15159-14-5 | C₁₂H₁₄O₂ | Additional methoxy group at position 6 |

| 5-Methoxy-1-tetralone | 33892-75-0 | C₁₁H₁₂O₂ | Methoxy instead of methyl at position 5 |

| 2-Methyl-1-tetralone | 1590-08-5 | C₁₁H₁₂O | Methyl at position 2 instead of 5 |

| 5,8-Dimethyl-1-tetralone | Not provided | C₁₂H₁₄O | Additional methyl group at position 8 |

| 5-Methyl-8-hydroxy-1-tetralone | Not provided | C₁₁H₁₂O₂ | Additional hydroxy group at position 8 |

These structural analogs offer valuable comparative insights into how position-specific substitutions affect physical properties and chemical reactivity .

Structure-Activity Relationships

The position of methyl substitution on the tetralone scaffold significantly influences the compound's properties and reactivity. Comparing 5-Methyl-1-tetralone with its structural isomers (such as 2-Methyl-1-tetralone) and analogs with different substituents provides valuable structure-activity relationship data that guides the design and synthesis of functional derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume